molecular formula C16H17N3O2S B587879 4-Desmethoxy Omeprazole-d3 CAS No. 1794759-05-9

4-Desmethoxy Omeprazole-d3

Número de catálogo: B587879
Número CAS: 1794759-05-9
Peso molecular: 318.409
Clave InChI: ZMXZYNHJPJEPAE-HPRDVNIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

4-Desmethoxy Omeprazole-d3 is an active metabolite of Omeprazole . The primary target of this compound is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound, like its parent compound Omeprazole, acts as a proton pump inhibitor (PPI) . It binds to the H+/K+ ATPase enzyme system on the secretory surface of gastric parietal cells, leading to the inhibition of gastric acid secretion . This compound also shows competitive inhibition of CYP2C19 activity .

Biochemical Pathways

The inhibition of the proton pump by this compound leads to a decrease in gastric acidity. This reduction in acidity can affect various biochemical pathways, particularly those involved in the digestion process. Additionally, the compound’s interaction with CYP2C19 can influence drug metabolism pathways, as CYP2C19 is involved in the metabolism of several clinically important drugs .

Pharmacokinetics

Omeprazole is well absorbed in the stomach and is subject to extensive first-pass metabolism . Its bioavailability increases with repeated dosing. Omeprazole’s metabolism is primarily hepatic, involving the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .

Result of Action

The primary result of this compound’s action is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .

Action Environment

The action of this compound, like most drugs, can be influenced by various environmental factors. These can include the pH of the stomach, the presence of food, and the use of other medications. Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of Omeprazole, potentially influencing the efficacy and safety of the drug .

Análisis Bioquímico

Biochemical Properties

4-Desmethoxy Omeprazole-d3, like its parent compound Omeprazole, shows competitive inhibition of CYP2C19 activity . This interaction with the CYP2C19 enzyme is crucial for its role in biochemical reactions .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a proton pump inhibitor. It reduces the production of gastric acid by inhibiting the gastric H+/K+ ATPase pump . This can influence various cellular processes, particularly those related to gastric acid secretion .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the gastric proton pump in the parietal cells of the stomach, thereby reducing the production of hydrochloric acid . This is achieved through binding interactions with the proton pump, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. It is known that the effects of Omeprazole, the parent compound, can vary with different dosages .

Metabolic Pathways

This compound is involved in the same metabolic pathways as Omeprazole. It is primarily metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .

Transport and Distribution

It is known that Omeprazole, the parent compound, is distributed throughout the body after oral administration .

Subcellular Localization

It is known that Omeprazole, the parent compound, is primarily localized in the parietal cells of the stomach where it exerts its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethoxy Omeprazole-d3 involves the deuteration of 4-Desmethoxy Omeprazole. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with 4-Desmethoxy Omeprazole.

    Deuteration: The compound undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

4-Desmethoxy Omeprazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-Desmethoxy Omeprazole-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in metabolic research. Its deuterium atoms make it a valuable tool in tracing metabolic pathways and understanding the pharmacokinetics of Omeprazole derivatives .

Actividad Biológica

4-Desmethoxy Omeprazole-d3 is a deuterated metabolite of Omeprazole, a widely used proton pump inhibitor (PPI) that reduces gastric acid secretion. This compound has garnered attention in pharmacological research due to its unique properties and potential applications in understanding drug metabolism and therapeutic efficacy.

Target and Mode of Action

This compound primarily targets the gastric H+/K+ ATPase pump , inhibiting its activity, which leads to a significant reduction in gastric acid secretion. This mechanism is similar to that of its parent compound, Omeprazole, where it acts as a competitive inhibitor of the proton pump .

Biochemical Pathways

The inhibition of gastric acid secretion by this compound affects various biochemical pathways, particularly those involved in digestion and drug metabolism. The interaction with CYP2C19 , an enzyme responsible for metabolizing many drugs, also highlights the compound's role in influencing drug interactions and metabolic pathways .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

  • Absorption : Well absorbed in the gastrointestinal tract.
  • First-Pass Metabolism : Subject to extensive first-pass metabolism, which can influence its bioavailability and efficacy.
  • Stability : The deuterated nature of this compound enhances its stability compared to non-deuterated forms, making it suitable for precise metabolic studies .

Biological Activity

The biological activity of this compound is characterized by several key effects:

  • Reduction of Gastric Acidity : By inhibiting the proton pump, it effectively lowers gastric acidity, which can be beneficial in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers .
  • CYP2C19 Inhibition : It shows competitive inhibition of CYP2C19 with a Ki value ranging from 2 to 6 μM, impacting the metabolism of co-administered drugs .
  • Antimicrobial Activity : Preliminary studies suggest that Omeprazole and its metabolites may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

Study on Metabolite Profiling

A notable study investigated the pharmacokinetics and metabolic profiles of Omeprazole and its stable isotope D3–omeprazole in mice. Various administration routes (intraperitoneal, intravenous, and oral) were employed to assess differences in metabolite profiles across different tissues:

  • Metabolite Identification : A total of 17 metabolites were identified using LC-MS methods, revealing distinct profiles based on the administration route. This study provided insights into the central nervous system (CNS) effects of Omeprazole metabolites .
Administration RouteKey Findings
IntraperitonealHigher concentration of certain metabolites in plasma compared to brain tissue.
IntravenousRapid distribution observed with significant metabolite presence in both brain and plasma.
OralMetabolites showed varied profiles with notable differences between brain and plasma concentrations.

Implications for Drug Interactions

Research has highlighted the potential for drug-drug interactions involving CYP2C19 substrates when co-administered with this compound. This emphasizes the importance of considering genetic polymorphisms affecting CYP2C19 activity when prescribing medications that may interact with PPIs .

Propiedades

IUPAC Name

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXZYNHJPJEPAE-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=C(C=C(C=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.